4-Bromo-3-methylbenzimidamide
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Overview
Description
4-Bromo-3-methylbenzimidamide is an organic compound with the molecular formula C8H9BrN2 and a molecular weight of 213.07 g/mol . It is a derivative of benzimidamide, where a bromine atom is substituted at the fourth position and a methyl group at the third position on the benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methylbenzimidamide typically involves the following steps:
Bromination: The starting material, 3-methylbenzonitrile, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylbenzonitrile.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Flow Bromination: Using continuous flow reactors to ensure efficient and controlled bromination.
Automated Amidation: Employing automated systems for the amidation step to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methylbenzimidamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Aromatic Substitution: The methyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation under controlled temperatures.
Major Products
Nucleophilic Substitution: Products include 4-hydroxy-3-methylbenzimidamide or 4-amino-3-methylbenzimidamide.
Electrophilic Aromatic Substitution: Products include 4-bromo-3-methyl-2-nitrobenzimidamide or 4-bromo-3-methyl-2-sulfonylbenzimidamide.
Scientific Research Applications
4-Bromo-3-methylbenzimidamide has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylbenzimidamide involves its interaction with specific molecular targets:
Nucleophilic Sites: The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions.
Electrophilic Sites: The methyl group enhances the compound’s reactivity towards electrophiles, enabling various substitution reactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzonitrile: Similar structure but with a nitrile group instead of an amide.
4-Bromo-3-methylbenzamide: Similar structure but with a carboxamide group instead of an amidine.
Uniqueness
4-Bromo-3-methylbenzimidamide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both bromine and methyl groups on the benzene ring allows for versatile chemical transformations and applications in various fields .
Properties
IUPAC Name |
4-bromo-3-methylbenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H3,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJRXRLKEVFNPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=N)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612628 |
Source
|
Record name | 4-Bromo-3-methylbenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202805-69-4 |
Source
|
Record name | 4-Bromo-3-methylbenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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